molecular formula C13H12ClN3O3S B2864888 Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate CAS No. 313273-84-6

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate

Cat. No. B2864888
CAS RN: 313273-84-6
M. Wt: 325.77
InChI Key: HDOVBQJYCALMRX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of thiazoles, including this compound, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate is a compound that has been explored in the synthesis of novel chemical entities with potential biological activities. For example, it has been involved in the synthesis of new thieno[2,3-d]pyrimidines, which exhibit significant inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a specific dosage. This indicates its potential application in agricultural chemistry as a herbicide or plant growth regulator (Wang, Zheng, Liu, & Chen, 2010).

Spectroscopic and Crystallographic Characterizations

The compound has also been a subject of spectroscopic and crystallographic characterizations to understand its structure better and explore its potential applications further. For instance, ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using techniques like 1H NMR, 13C NMR, FT-IR, and UV–Vis spectroscopy. These studies have provided insights into the compound's geometry, nonlinear optical properties, and frontier molecular orbitals, indicating its significance in material science and photophysical research (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019).

Anticancer Activity

Furthermore, this compound and its derivatives have been evaluated for their anticancer activity. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and showed potent activity against colon HCT-116 human cancer cell line. This indicates the compound's potential in the development of new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Study

Additionally, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, have shown antimicrobial activities against various bacterial and fungal strains, suggesting the role of this compound in the synthesis of antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research could focus on the synthesis and characterization of Ethyl 2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxylate and its derivatives, as well as their biological activities and potential applications in medicine.

properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVBQJYCALMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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